molecular formula C13H14ClN3O B2874822 4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one CAS No. 92829-34-0

4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2874822
CAS No.: 92829-34-0
M. Wt: 263.73
InChI Key: IOQRBNSNIRQGRR-UHFFFAOYSA-N
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Description

4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a chemical compound with a unique structure that includes a pyridazinone ring substituted with chloro, dimethylamino, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with chloroacetic acid to form an intermediate, which is then cyclized to form the pyridazinone ring. The dimethylamino group is introduced through a subsequent reaction with dimethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the chloro group or reduction of the pyridazinone ring.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: N-oxides of the pyridazinone ring.

    Reduction: Dechlorinated or reduced pyridazinone derivatives.

    Substitution: Substituted pyridazinone compounds with various functional groups.

Scientific Research Applications

4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-(dimethylamino)-2-phenyl-3-pyridazinone: Similar structure but lacks the methyl group on the phenyl ring.

    5-(Dimethylamino)-2-(4-methylphenyl)-3-pyridazinone: Lacks the chloro group.

    4-Chloro-2-(4-methylphenyl)-3-pyridazinone: Lacks the dimethylamino group.

Uniqueness

4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

4-chloro-5-(dimethylamino)-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-4-6-10(7-5-9)17-13(18)12(14)11(8-15-17)16(2)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQRBNSNIRQGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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